5-Bromo-2-ethylbenzoic acid
Overview
Description
5-Bromo-2-ethylbenzoic acid: is an organic compound with the molecular formula C9H9BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the fifth position of the benzene ring is replaced by a bromine atom, and the hydrogen atom at the second position is replaced by an ethyl group. This compound is used in various fields, including organic synthesis and pharmaceutical development.
Mechanism of Action
Target of Action
Brominated benzoic acid derivatives are often used in the synthesis of more complex molecules, such as sglt2 inhibitors . These inhibitors target the sodium-glucose transport proteins (SGLTs) that are responsible for glucose reabsorption in the kidneys .
Mode of Action
The mode of action of 5-Bromo-2-ethylbenzoic acid is likely dependent on the specific biochemical context in which it is used. As a precursor in the synthesis of SGLT2 inhibitors, its bromine atom may participate in electrophilic aromatic substitution reactions . These reactions could lead to the formation of new carbon-carbon bonds, thereby altering the structure and function of the target molecule .
Biochemical Pathways
In the context of sglt2 inhibitor synthesis, these compounds can influence glucose metabolism by inhibiting glucose reabsorption in the kidneys . This leads to a decrease in blood glucose levels, which can be beneficial in the treatment of diabetes .
Result of Action
The molecular and cellular effects of this compound would depend on the specific context in which it is used. In the case of SGLT2 inhibitor synthesis, the resulting compound can inhibit the reabsorption of glucose in the kidneys, leading to decreased blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-ethylbenzoic acid typically involves the bromination of 2-ethylbenzoic acid. The process can be carried out by adding liquid bromine to 2-ethylbenzoic acid in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted in a solvent like acetic acid at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-ethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid group, resulting in the formation of 5-bromo-2-carboxybenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Reduction: 5-Bromo-2-ethylbenzyl alcohol or 5-Bromo-2-ethylbenzaldehyde.
Oxidation: 5-Bromo-2-carboxybenzoic acid.
Scientific Research Applications
Chemistry: 5-Bromo-2-ethylbenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It helps in understanding the interactions between these compounds and biological macromolecules.
Medicine: This compound is explored for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes or receptors involved in various diseases.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its brominated structure imparts unique properties to the final products, making them suitable for specific applications.
Comparison with Similar Compounds
- 5-Bromo-2-methylbenzoic acid
- 5-Bromo-2-chlorobenzoic acid
- 5-Bromo-2-fluorobenzoic acid
Comparison: 5-Bromo-2-ethylbenzoic acid is unique due to the presence of the ethyl group, which imparts different steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and interactions with other molecules. For example, the ethyl group can affect the compound’s solubility, boiling point, and overall stability, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
5-bromo-2-ethylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-2-6-3-4-7(10)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJFAACSONNSDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659622 | |
Record name | 5-Bromo-2-ethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439937-55-0 | |
Record name | 5-Bromo-2-ethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439937-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-ethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-ethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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